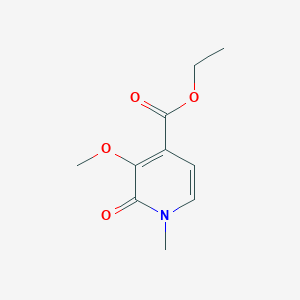

Ethyl 3-methoxy-1-methyl-2-oxo-1,2-dihydropyridine-4-carboxylate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

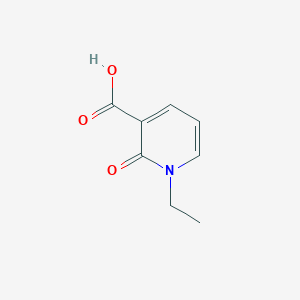

Ethyl 3-methoxy-1-methyl-2-oxo-1,2-dihydropyridine-4-carboxylate is a chemical compound that belongs to the class of dihydropyridines, which are known for their diverse biological activities and applications in organic synthesis. The compound features a pyridine ring that is partially hydrogenated and substituted with various functional groups, including an ester (carboxylate), a methoxy group, and a ketone (2-oxo).

Synthesis Analysis

The synthesis of related dihydropyridine derivatives often involves the reaction of aminocrotonates with malonic acid derivatives, as seen in the preparation of ethyl 4-hydroxy-6-methyl-2-oxo-1,2-dihydropyridine-5-carboxylates . Another approach includes the photochemical [2 + 2]-cycloaddition of 1-methoxycarbonyl-substituted dihydropyridinone with olefins, which can be controlled for regioselectivity and can be performed even under sunlight with internal sensitizers . Additionally, the synthesis of ethyl cis-4-amino-3-methoxy-1-piperidinecarboxylate, a related compound, has been achieved from 1-methyl-1,2,3,6-tetrahydropyridine via an efficient formation of cis-fused oxazolidinopiperidine .

Molecular Structure Analysis

X-ray crystallography is a common technique used to study the molecular structure of dihydropyridine derivatives. For instance, the crystal and molecular structure of a related compound, 6-tert-butyl 3-ethyl 2-[(3-methoxy/5-bromo)-2-hydroxy and (3-nitro/3-methoxy)benzylideneamino]-4,5-dihydrothieno[2,3-c]pyridine-3,6(7H)-dicarboxylate, was characterized, revealing intramolecular hydrogen bonds that stabilize the structure . Similarly, the structure of ethyl 4-hydroxy-2-(4-methoxyphenyl)-5-oxo-1-phenyl-2,5-dihydro-1H-pyrrole-3-carboxylate was confirmed by single crystal X-ray analysis, which also provided insights into the intermolecular interactions in the solid state .

Chemical Reactions Analysis

Dihydropyridine derivatives can undergo various chemical reactions, including cycloadditions, cyclocondensations, and transformations into other heterocyclic systems. For example, ethyl 5-amino-3-oxo-1,2-dihydro-1H-pyrazole-1-carboxylate can selectively undergo cyclocondensation to yield pyrazolo[3,4-b]pyridin-3-ones . The UV-irradiation of methyl 4-pyridinecarboxylate in methanol can lead to methoxylation at different positions depending on the presence of oxygen or nitrogen .

Physical and Chemical Properties Analysis

The physical and chemical properties of dihydropyridine derivatives are influenced by their molecular structure. Intramolecular hydrogen bonds can affect the electron density distribution within the molecule, as observed in the case of ethyl 5-[(1H-benzoimidazol-2-yl)aminocarbonyl]-4-hydroxy-2-methyl-6-oxo-1-propyl-1,6-dihydropyridine-3-carboxylate, where some bonds are elongated and others are shorter compared to literature values . The thermal, spectroscopic, and computational analyses, such as DFT studies, provide further insights into the stability and reactivity of these compounds .

Aplicaciones Científicas De Investigación

Synthesis of Heterocyclic Compounds

One prominent application involves the synthesis of heterocyclic compounds, which are crucial in the development of pharmaceuticals, agrochemicals, and organic materials. For instance, the synthesis of 4-Hydroxy-2-pyridone from ethyl 2-cyano-3-methoxypenta-2,4-dienoate through cyclization and demethylation processes demonstrates the utility of related compounds in constructing pyridone derivatives, which are important in medicinal chemistry (Chen, Sheng-yin, & Shao-hua, 2013).

Novel Pyrido and Pyrimidine Derivatives

Research has also explored the creation of novel pyrido and pyrimidine derivatives, which are significant due to their diverse biological activities. For example, the preparation of 3-amino-4-aryl-5-ethoxycarbonyl-6-methylthieno[2,3-b]pyridine-2-carboxamides and their further reactions to yield various tetrahydropyridothienopyrimidine derivatives highlight the compound's role in synthesizing complex structures with potential pharmaceutical applications (Bakhite, Al‐Sehemi, & Yamada, 2005).

Crystal Structure Analysis

Furthermore, studies on the crystal growth of related compounds, like ethyl 4-oxo-1,4-dihydropyridine-3-carboxylic acid, provide valuable insights into the molecular and crystal structures of these chemicals, aiding in the understanding of their chemical behavior and interactions (Gao & Long, 2021).

Pharmaceutical Intermediates

Additionally, the synthesis of ethyl cis-4-amino-3-methoxy-1-piperidinecarboxylate, a key intermediate of cisapride, from related compounds underscores the importance of these chemicals in producing intermediates for significant pharmaceutical drugs (Kim et al., 2001).

Propiedades

IUPAC Name |

ethyl 3-methoxy-1-methyl-2-oxopyridine-4-carboxylate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13NO4/c1-4-15-10(13)7-5-6-11(2)9(12)8(7)14-3/h5-6H,4H2,1-3H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FJYYQHYGJKWMFI-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(C(=O)N(C=C1)C)OC |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13NO4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60568570 |

Source

|

| Record name | Ethyl 3-methoxy-1-methyl-2-oxo-1,2-dihydropyridine-4-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60568570 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

211.21 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Ethyl 3-methoxy-1-methyl-2-oxo-1,2-dihydropyridine-4-carboxylate | |

CAS RN |

130879-43-5 |

Source

|

| Record name | Ethyl 3-methoxy-1-methyl-2-oxo-1,2-dihydropyridine-4-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60568570 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![{[(Difluoromethyl)thio]methyl}benzene](/img/structure/B1339143.png)